molecular formula C11H17F3N2O3 B2632817 8-Amino-2-azaspiro[4.5]decan-3-one;2,2,2-trifluoroacetic acid CAS No. 2377031-72-4

8-Amino-2-azaspiro[4.5]decan-3-one;2,2,2-trifluoroacetic acid

Cat. No. B2632817
CAS RN: 2377031-72-4
M. Wt: 282.263
InChI Key: DVUMICZJXXTDDR-UHFFFAOYSA-N
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Description

“8-Amino-2-azaspiro[4.5]decan-3-one;2,2,2-trifluoroacetic acid” is a chemical compound with the molecular formula C11H17F3N2O3 and a molecular weight of 282.263 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H16N2O.C2HF3O2/c10-7-1-3-9(4-2-7)5-8(12)11-6-9;3-2(4,5)1(6)7/h7H,1-6,10H2,(H,11,12);(H,6,7) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties (such as melting point, boiling point, solubility, etc.) are not available in the sources I found.

Scientific Research Applications

Medicinal Chemistry and Drug Design

Spirocyclic ring systems are valuable intermediates in drug design. This compound’s unique structure could serve as a scaffold for developing novel pharmaceutical agents. Researchers explore modifications around the spirocyclic core to enhance bioactivity, solubility, and pharmacokinetics .

Antitumor and Anti-Cancer Research

While not directly studied for this compound, similar spirocyclic structures have shown promise as antitumor and anti-cancer agents. Investigating its effects on cancer cell lines and tumor models could reveal potential therapeutic applications .

Biocatalysis and Enzyme Inhibition

Researchers might explore the interaction of this compound with enzymes, especially transaminases. It could act as a substrate or inhibitor, affecting enzyme activity. Such studies contribute to understanding enzymatic processes and designing enzyme-based synthetic routes .

Materials Science and Organic Synthesis

The trifluoroacetic acid moiety in this compound provides synthetic versatility. Researchers can use it for functional group transformations, such as amidations, esterifications, and cyclizations. These reactions contribute to the synthesis of complex organic molecules and materials .

NMR Spectroscopy Method Development

In a recent study, researchers developed and validated a method for detecting an impurity (2-Azaspiro[4,5]decan-3-one) in gabapentin using qNMR spectroscopy. Investigating related compounds like our target compound could further advance analytical techniques .

Pharmacokinetics and Metabolism Studies

Understanding how this compound is metabolized and distributed in vivo is crucial for drug development. Researchers can explore its stability, metabolism pathways, and potential interactions with other drugs or biomolecules .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

8-amino-2-azaspiro[4.5]decan-3-one;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.C2HF3O2/c10-7-1-3-9(4-2-7)5-8(12)11-6-9;3-2(4,5)1(6)7/h7H,1-6,10H2,(H,11,12);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVUMICZJXXTDDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1N)CC(=O)NC2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Amino-2-azaspiro[4.5]decan-3-one; trifluoroacetic acid

CAS RN

2377031-72-4
Record name 8-amino-2-azaspiro[4.5]decan-3-one; trifluoroacetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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